molecular formula C16H24N2O3S B6759231 N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6759231
M. Wt: 324.4 g/mol
InChI Key: NACAEWHVKACMFR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound that features a bicyclic structure.

Properties

IUPAC Name

N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(16(19)10-13-5-3-2-4-6-13)17-22(20,21)18-11-14-7-8-15(18)9-14/h2-6,12,14-17,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAEWHVKACMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)O)NS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the sulfonamide and hydroxy-phenylbutan moieties .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the sulfonamide group can produce an amine .

Scientific Research Applications

N-(3-hydroxy-4-phenylbutan-2-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as chemokine receptors.

    Medicine: Investigated as a potential therapeutic agent for inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively binding to and antagonizing certain chemokine receptors, such as CXCR2. This interaction inhibits the signaling pathways involved in inflammation and cancer metastasis, thereby reducing the progression of these conditions .

Comparison with Similar Compounds

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